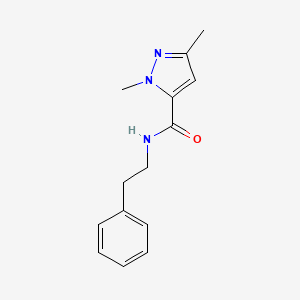
1,3-Dimethyl-N-phenethyl-1H-pyrazole-5-carboxamide
Cat. No. B8685054
M. Wt: 243.30 g/mol
InChI Key: YGPIVZXWMJEBSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05866583
Procedure details


A solution of 1.68 g of ethyl 2,5-dimethyl-2H-pyrazole-3-carboxylate in 3.8 ml of phenethylamine was treated with 0.10 g of rhodium(III) trichloride.trihydrate and heated to 140° C. while stirring for 21 h. Subsequently, the mixture was taken up in ethyl acetate/water, adjusted to pH 2-3 with 2N HCl and extracted three times with ethyl acetate. The combined organic phases were washed neutral with sat. aqueous sodium chloride solution, dried over sodium sulfate and evaporated. Chromatographic purification on silica gel with hexane/ethyl acetate 50:50 yielded 1.92 g (79%) of cryst. product of m.p. 97°-98° C. Recrystallization of a sample from tBuOMe gave 2,5-dimethyl-2H-pyrazole-3-carboxylic acid phenethyl-amide as colorless crystals of m.p. 97.5°-98.5° C.


Name
rhodium(III) trichloride
Quantity
0.1 g
Type
catalyst
Reaction Step One

[Compound]
Name
trihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
ethyl acetate water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([C:7]([O:9]CC)=O)=[CH:5][C:4]([CH3:12])=[N:3]1.Cl.[CH2:14]([NH2:22])[CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(OCC)(=O)C.O.[Rh](Cl)(Cl)Cl>[CH2:14]([NH:22][C:7]([C:6]1[N:2]([CH3:1])[N:3]=[C:4]([CH3:12])[CH:5]=1)=[O:9])[CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.68 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1N=C(C=C1C(=O)OCC)C
|
|
Name
|
|
|
Quantity
|
3.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CC1=CC=CC=C1)N
|
|
Name
|
rhodium(III) trichloride
|
|
Quantity
|
0.1 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Rh](Cl)(Cl)Cl
|
Step Two
[Compound]
|
Name
|
trihydrate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
ethyl acetate water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC.O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring for 21 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted three times with ethyl acetate
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic phases were washed neutral with sat. aqueous sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Chromatographic purification on silica gel with hexane/ethyl acetate 50:50
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yielded 1.92 g (79%) of cryst
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization of a sample from tBuOMe
|
Outcomes


Product
Details
Reaction Time |
21 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC1=CC=CC=C1)NC(=O)C=1N(N=C(C1)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
